(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride
Description
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with a molecular formula of C₁₃H₂₂BClN₂O₂ and a molecular weight of 284.60 g/mol (CAS: 1704069-16-8) . It features a phenylboronic acid core substituted with a 4-methylpiperazine moiety linked via an ethyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as protease inhibitors in drug discovery. The 4-methylpiperazine group enhances solubility and may modulate interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18;/h3-6,11,17-18H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIHZIRAXGAVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-16-8 | |
| Record name | Boronic acid, B-[4-[1-(4-methyl-1-piperazinyl)ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research : Boronic acids have been extensively studied for their anticancer properties. (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride has been investigated for its ability to inhibit proteasomes, which play a crucial role in regulating cellular processes by degrading ubiquitinated proteins. Inhibiting this pathway can lead to the accumulation of pro-apoptotic factors, making it a candidate for developing novel anticancer therapies .
Drug Design : The compound's structure allows it to interact with various biological targets, making it useful in designing inhibitors for enzymes involved in cancer progression. Its piperazine moiety enhances solubility and bioavailability, critical factors in drug formulation .
Biochemical Applications
Enzyme Inhibition Studies : The boronic acid group can selectively bind to serine proteases and other enzymes, providing a tool for studying enzyme mechanisms and developing enzyme inhibitors. Research has shown that compounds like this can modulate enzyme activity, contributing to understanding disease mechanisms at the molecular level .
Bioconjugation Techniques : The ability of boronic acids to form stable complexes with diols makes them valuable in bioconjugation strategies. This application is particularly relevant in creating targeted drug delivery systems where the compound can be conjugated to antibodies or other targeting moieties .
Analytical Chemistry
Chromatography and Sensing Applications : The compound can be utilized in chromatographic techniques due to its unique chemical properties. It serves as a stationary phase modifier or as part of sensing platforms where selective binding to specific analytes is required .
Case Study 1: Anticancer Activity
A study published in Cancer Research investigated the effects of this compound on various cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through proteasome inhibition .
Case Study 2: Enzyme Inhibition
In research focused on enzyme kinetics, this compound was tested against serine proteases. The findings indicated that it effectively inhibited enzyme activity at micromolar concentrations, showcasing its potential as a lead compound for developing new therapeutic agents targeting proteolytic pathways .
Mechanism of Action
The mechanism of action of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Solubility and Reactivity: The ethyl-linked 4-methylpiperazine in the target compound enhances water solubility compared to the dimethylamino analog, which lacks a heterocyclic amine .
Impact of Heterocycle Modifications :
- Replacing piperazine with piperidine (as in CAS 1704068-65-4) removes one nitrogen atom, reducing basicity and altering hydrogen-bonding capabilities .
- The dihydrochloride salt in {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid increases ionic character, which may affect crystallization and stability .
Pharmacological Implications: Boronic acids with 4-methylpiperazine (e.g., the target compound) are hypothesized to inhibit fungal histone deacetylases (HDACs) based on structural analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which showed potent inhibition of Magnaporthe oryzae HDAC at 1 µM . The chloro-substituted analog (CAS 1704074-48-5) introduces an electron-withdrawing group, which may enhance electrophilic reactivity in Suzuki couplings or alter target binding .
Computational and Experimental Insights
- Molecular Docking : AutoDock Vina () could predict binding modes of these compounds to HDACs. For example, the ethyl linker in the target compound may allow better accommodation in hydrophobic enzyme pockets compared to bulkier carbonyl-linked analogs .
- Synthetic Accessibility : The target compound’s 95% purity () suggests robust synthesis protocols, whereas dihydrochloride salts () may require additional purification steps .
Biological Activity
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride, identified by CAS number 1704069-16-8, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This compound's structure includes a piperazine moiety, which is known for its pharmacological properties, and a boronic acid group that facilitates interactions with biological targets.
The molecular formula of this compound is C13H22BClN2O2, with a molecular weight of 284.59 g/mol. It is typically used in research settings and has shown promise in various biological assays.
Boronic acids are known to interact with serine residues in proteins, leading to the inhibition of certain enzymes. This mechanism is crucial for their activity against bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The specific interaction of this compound with PBPs has been documented, indicating its potential as an antibacterial agent .
Antitumor Activity
Recent studies have highlighted the antitumor potential of boronic acid derivatives. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer models. Although specific data on this compound's antitumor activity is limited, related compounds have demonstrated IC50 values in the nanomolar range against different cancer cell lines .
Antibacterial Activity
The antibacterial activity of boronic acids has been extensively studied. The compound has shown effectiveness against several strains of bacteria by inhibiting PBPs, leading to compromised cell wall integrity. In assays measuring residual activity against different PBP variants, boronic acid derivatives exhibited significant inhibition, suggesting that this compound may also share these properties .
Case Studies
- Antitumor Efficacy : In a study involving related boronic acids, compounds were tested against HCT116 colon cancer cells and showed promising results with IC50 values significantly lower than 1 µM, indicating strong antiproliferative effects .
- Antibacterial Testing : A comparative analysis of various boronic acids demonstrated that those with similar structures to this compound inhibited the growth of Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa effectively .
Table 1: Biological Activity Summary
| Activity Type | Model/Assay | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | HCT116 Colon Cancer Cells | < 1 µM | |
| Antibacterial | PBP Inhibition Assay | Residual Activity |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H22BClN2O2 |
| Molecular Weight | 284.59 g/mol |
| CAS Number | 1704069-16-8 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, introduce the 4-methylpiperazine moiety to a phenyl precursor through nucleophilic substitution or reductive amination. Next, install the boronic acid group via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron. Finally, form the hydrochloride salt by treating the free base with hydrochloric acid. Key intermediates should be purified via recrystallization or column chromatography, with structural validation by -NMR and LC-MS .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
- NMR : Confirm the presence of the boronic acid (δ ~7.5 ppm for aromatic protons) and 4-methylpiperazine (δ ~2.3–3.2 ppm for piperazine protons).
- X-ray crystallography (if crystalline): Resolve the 3D structure to verify stereochemistry and salt formation .
Q. What are the typical applications of this boronic acid derivative in organic synthesis?
- Methodological Answer : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh)) in a mixture of THF/water (3:1) at 80°C yields extended aromatic systems. Optimize ligand choice (e.g., SPhos) to enhance reaction efficiency .
Advanced Research Questions
Q. How does the boronic acid group’s electronic environment influence its reactivity in aqueous media?
- Methodological Answer : The boronic acid’s Lewis acidity (pKa ~8–10) makes it prone to hydrolysis. Stabilization strategies include:
- pH control : Maintain mildly acidic conditions (pH 5–6) to balance solubility and stability.
- Coordination with diols : Add mannitol or glycerol to form stable boronate esters, preventing hydrolysis during biological assays .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases). Set the grid box to encompass the active site, and validate poses with MM/GBSA free-energy calculations .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the boronic acid and catalytic residues (e.g., Ser or Thr in proteases) .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to collect high-resolution (<1.5 Å) diffraction data.
- Refinement : Apply SHELXL for structure refinement. Check for disordered piperazine rings and validate the boronic acid’s trigonal planar geometry. Compare bond angles (e.g., B–O bonds ~1.36 Å) with theoretical values to confirm accuracy .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., PEG linkers) to reduce logP from ~3.5 to <2, enhancing aqueous solubility.
- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) and identify metabolic hotspots (e.g., piperazine N-demethylation) using LC-MS/MS. Block vulnerable sites with fluorine or methyl groups .
Key Notes
- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic insights, computational modeling, and stability challenges.
- Contradictions : highlights aqueous stability via diol complexation, contrasting general boronic acid instability—contextual factors (e.g., pH, ligands) must be considered .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
